Ki8751
Vue d'ensemble
Description
Ki8751 is a potent and selective inhibitor of VEGFR2 . It has an IC50 value of 0.9 nM . It also inhibits c-Kit and PDGFRα, albeit with lower potency . Ki8751 is used for research purposes only .
Molecular Structure Analysis
The molecular formula of Ki8751 is C24H18F3N3O4 . Its molecular weight is 469.41 . The exact mass is 469.12 .
Physical And Chemical Properties Analysis
The physical appearance of Ki8751 is a solid . It is soluble in DMSO at a concentration of 33.33 mg/mL . It is insoluble in ethanol and water .
Applications De Recherche Scientifique
1. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Tyrosine Kinase Inhibitor Resistance
- Application Summary: Ki8751 is used to study the resistance of human umbilical vein endothelial cell (HUVEC) clones to VEGFR2-TKI .
- Methods of Application: Resistant HUVEC clones were evaluated for their resistance to VEGFR2-TKI .
- Results: The resistant HUVEC clones exhibited down-regulation of VEGFR2, a decreased signal response to VEGF stimulation, and the loss of vascular endothelial markers .
2. Breast Cancer Cell Proliferation
- Application Summary: Ki8751 is used to study its effects on breast cancer cell proliferation .
- Methods of Application: The effects of VEGF on cancer cell proliferation were investigated using Ki8751 and the breast cancer cell lines, MCF-7 and MDA-MB-231 .
- Results: Ki8751 treatment significantly reduced cancer cell proliferation, enhanced breast cancer cell apoptosis, and increased the mitochondrial masses of both cancer cells .
3. Regulation of M Phase
- Application Summary: Ki8751 is used to study its effects on the regulation of M phase .
- Methods of Application: The effects of Ki8751 on M phase were examined .
- Results: The specific results of this study are not provided in the source .
4. Glioblastoma Cell Proliferation
- Application Summary: Ki8751 is used to study its effects on glioblastoma cell proliferation .
- Methods of Application: VEGFR2 intervention was implemented by using its selective inhibitor Ki8751 or shRNA. Mitochondrial biogenesis of glioblastoma cells was assessed by immunofluorescence imaging, mass spectrometry, and western blot analysis .
- Results: VEGFR2 inhibition hampered glioblastoma cell proliferation and induced cell apoptosis. The anti-glioblastoma effects of VEGFR2 blockade involved mitochondrial biogenesis, as evidenced by the increases of mitochondrial protein expression, mitochondria mass, mitochondrial oxidative phosphorylation (OXPHOS), and reactive oxygen species (ROS) production .
5. Cell Senescence
- Application Summary: Ki8751 is used to study its effects on cell senescence .
- Methods of Application: The cell senescence state was tested after VEGFR2 inhibition. β-gal staining positive senescent cells were evaluated after addition of Ki8751 (2.5 and 5 μM) for 48 h .
- Results: β-gal staining positive senescent cells were elevated by more than four folds after addition of Ki8751 .
6. Antiangiogenic Drug Resistance
- Application Summary: Ki8751 is used to study the resistance of human umbilical vein endothelial cell (HUVEC) clones to VEGFR2-TKI .
- Methods of Application: Resistant HUVEC clones were evaluated for their resistance to VEGFR2-TKI .
- Results: The resistant HUVEC clones exhibited down-regulation of VEGFR2, a decreased signal response to VEGF stimulation, and the loss of vascular endothelial markers .
Safety And Hazards
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-3-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-fluorophenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N3O4/c1-32-22-11-15-20(12-23(22)33-2)28-8-7-21(15)34-14-4-6-19(17(27)10-14)30-24(31)29-18-5-3-13(25)9-16(18)26/h3-12H,1-2H3,(H2,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKQSJNCVRGFCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)NC(=O)NC4=C(C=C(C=C4)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462145 | |
Record name | Ki8751 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Difluorophenyl)-N'-[4-[(6,7-dimethoxy-4-quinolinyl)oxy]-2-fluorophenyl]urea | |
CAS RN |
228559-41-9 | |
Record name | KI-8751 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0228559419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ki8751 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KI-8751 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP6UGT29FF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.